molecular formula C14H20O3 B2767598 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane CAS No. 158151-65-6

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane

Cat. No. B2767598
Key on ui cas rn: 158151-65-6
M. Wt: 236.311
InChI Key: RRKQNGXFJBCGKI-UHFFFAOYSA-N
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Patent
US05504087

Procedure details

In 150 ml of methyl ethyl ketone were dissolved 4.5 g (0.025 mole) of 4-hydroxy-3-tert-butylanisole and 8 g of epichlorohydrin, and 7.0 g of potassium carbonate is added to the resultant solution, followed by heating under reflux for 8 hours. The precipitated inorganic salt is filtered out, and the filtrate is concentrated. The oily-formed residue is extracted with ethyl acetate, and the extract is washed successively with 1% aqueous sodium hydroxide and water, and the ethyl acetate is distilled off to give about 5 g of 4-(2,3-epoxypropoxy)-3-tert-butylanisole in the form of oily substance. The oily substance and 4.6 g of tert-butylamine are dissolved in 100 ml of methanol, followed by heating under reflux for 10 hours, and the solvent is distilled off. The oily residue is admixed with 200 ml of water, and the mixture is made acid with hydrochloric acid, stirred and extracted with isopropyl ether to remove the unreacted materials. The resulting aqueous solution is concentrated under reduced pressure, and the white crystals that crystallize out are recovered by filtration. Recrystallization from water gives 1.3 g of the objective compound, m.p. of 177° to 179° C.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]([CH3:13])([CH3:12])[CH3:11].[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[O:18]1[CH2:17][CH:16]1[CH2:14][O:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]([CH3:13])([CH3:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)OC)C(C)(C)C
Name
Quantity
8 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The precipitated inorganic salt is filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
The oily-formed residue is extracted with ethyl acetate
WASH
Type
WASH
Details
the extract is washed successively with 1% aqueous sodium hydroxide and water
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate is distilled off

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C(C=C(C=C2)OC)C(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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